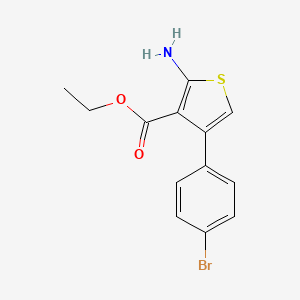
3-(4-bromophenyl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes that include reactions under mild conditions and the use of stoichiometric amounts of reactants. For instance, a derivative, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, was synthesized and its structure characterized by X-ray diffraction, FT-IR, UV–Vis, 1H and 13C NMR spectroscopies, along with density functional theory calculations to support experimental results (Tamer et al., 2016). This demonstrates the typical approach to synthesizing and analyzing pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied, with techniques such as X-ray crystallography being pivotal. For example, a pyrazole derivative's molecular structure was confirmed by crystallography, highlighting the compound's stability and intramolecular charge transfer which can be indicative of its potential for nonlinear optical properties (Tamer et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, enabling the synthesis of a broad range of compounds. For instance, the C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones showcases the reactivity of such compounds under catalyzed conditions, expanding their utility in synthetic chemistry (Wu et al., 2014).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as their nonlinear optical properties, are of significant interest. These properties are often investigated through theoretical and experimental methods, including density functional theory calculations and spectroscopic analysis, which reveal insights into their stability and electron donor capabilities (Tamer et al., 2016).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives are closely tied to their molecular structure and the presence of electron donor groups, as indicated by parameters like chemical hardness. These properties are crucial in determining the reactivity and potential applications of these compounds (Tamer et al., 2016).
Applications De Recherche Scientifique
1. Biological Activities on Rainbow Trout Alevins
- Summary of Application : This compound has been used in studies investigating its effects on rainbow trout alevins, Oncorhynchus mykiss . The study focused on the neurotoxic potentials of the compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
2. Synthesis of Liquid Crystal Oligomers and Polymers
- Summary of Application : This compound has been used as a key intermediate in the synthesis of heterocyclic liquid crystals . These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
- Methods of Application : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
3. Synthesis of Side-Chain Liquid Crystal Oligomers and Polymers
- Summary of Application : This compound has been used as a key intermediate in the synthesis of side-chain liquid crystal oligomers and polymers . These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
- Methods of Application : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
4. Biological Activities on Rainbow Trout Alevins
- Summary of Application : This compound has been used in studies investigating its effects on rainbow trout alevins, Oncorhynchus mykiss . The study focused on the neurotoxic potentials of the compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
5. Synthesis of Side-Chain Liquid Crystal Oligomers and Polymers
- Summary of Application : This compound has been used as a key intermediate in the synthesis of side-chain liquid crystal oligomers and polymers . These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
- Methods of Application : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
6. Biological Activities on Rainbow Trout Alevins
- Summary of Application : This compound has been used in studies investigating its effects on rainbow trout alevins, Oncorhynchus mykiss . The study focused on the neurotoxic potentials of the compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
Propriétés
IUPAC Name |
5-(4-bromophenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCWIBNIYIEHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354740 | |
| Record name | 3-(4-bromophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-1H-pyrazol-5-amine | |
CAS RN |
78583-82-1 | |
| Record name | 5-(4-Bromophenyl)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78583-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-bromophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-3-(4-bromophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)
![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)






![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)
![4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270337.png)

